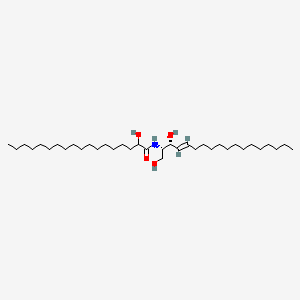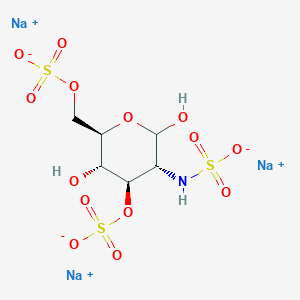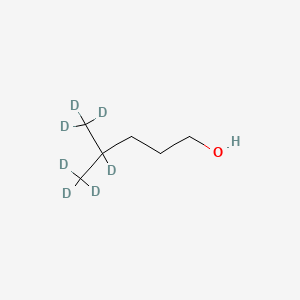
N-2-hydroxystearoylsphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-hydroxystearoylsphingosine, also known as 2-OH-C18:0 Ceramide, is a 2-(2-hydroxyacyl)sphingosine in which the ceramide N-acyl group is specified as 2-hydroxystearoyl . It has a molecular formula of C36H71NO4 .
Molecular Structure Analysis
The molecular structure of N-2-hydroxystearoylsphingosine consists of a long hydrocarbon chain with several functional groups. It has an average mass of 581.953 Da and a monoisotopic mass of 581.538330 Da . The structure includes a double-bond stereo with 2 of 3 defined stereocentres .Physical And Chemical Properties Analysis
N-2-hydroxystearoylsphingosine has several physical and chemical properties associated with its structure. It has a molecular formula of C36H71NO4, an average mass of 581.953 Da, and a monoisotopic mass of 581.538330 Da .Wissenschaftliche Forschungsanwendungen
Enzymatic Formation and Interactions : N-2-hydroxystearoylsphingosine, as a hydroxyceramide, is involved in enzymatic formation processes within the body. Research has shown that enzymes in the mouse brain can catalyze the formation of ceramides containing hydroxy acids like 2-hydroxystearic and cerebronic acids. This indicates a role in neural biochemistry and possibly in the formation of myelin sheath components or other neural structures (Ullman & Radin, 1972).
Microbial Production of Sphingolipides : Certain microorganisms, including fungi and yeast, have been found to produce sphingolipides, including compounds related to N-2-hydroxystearoylsphingosine. This suggests potential applications in studying microbial biochemistry and possibly in biotechnological applications (Wickerham & Stodola, 1960).
Molecular Interactions in Model Membranes : The interactions between cholesterol and sphingomyelin derivatives, including those similar to N-2-hydroxystearoylsphingosine, have been studied in model membranes. This research is significant for understanding the structural requirements and dynamics of cellular membranes (Grönberg, Ruan, Bittman, & Slotte, 1991).
Synthesis of Sphingosine Derivatives : Studies on the synthesis of various sphingosine derivatives, including ceramides, offer insights into the biochemical pathways and potential pharmaceutical applications of these compounds (Braun, Morell, & Radin, 1970).
Sphingolipid Biodiversity : Research on the biodiversity of sphingoid bases highlights the wide range of sphingolipids, including those related to N-2-hydroxystearoylsphingosine, and their roles in cell structure and regulation. This research is crucial for understanding the biological diversity and potential therapeutic uses of sphingolipids (Pruett et al., 2008).
Pharmacological Applications : The study of sphingosine derivatives has revealed their potential pharmacological applications, especially in relation to sphingolipid metabolism and the functions of their metabolites. This research is important for the development of drugs targeting specific biochemical pathways (Menaldino et al., 2003).
Zukünftige Richtungen
The future directions of research on N-2-hydroxystearoylsphingosine could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. It could also involve studying its physical and chemical properties in more detail and assessing its safety and hazards .
Wirkmechanismus
Target of Action
Remember, N-2-hydroxystearoylsphingosine plays a pivotal role in cellular communication and homeostasis. Its intricate dance within our membranes orchestrates essential processes. 🌿🔬 .
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-35,38-40H,3-27,29,31-32H2,1-2H3,(H,37,41)/b30-28+/t33-,34+,35?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZKGWLGVHSOIV-LVTSMTQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857838 |
Source


|
| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-hydroxystearoylsphingosine | |
CAS RN |
34249-41-7 |
Source


|
| Record name | N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/no-structure.png)

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)





![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)
![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)